3-Chloro-4-[2-(1-hydroxyethyl)piperidin-1-yl]sulfonylbenzonitrile
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Overview
Description
3-Chloro-4-[2-(1-hydroxyethyl)piperidin-1-yl]sulfonylbenzonitrile is a complex organic compound that features a piperidine ring, a sulfonyl group, and a benzonitrile moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-[2-(1-hydroxyethyl)piperidin-1-yl]sulfonylbenzonitrile typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 1-(2-hydroxyethyl)piperidine with 3-chloro-4-sulfonylbenzonitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-[2-(1-hydroxyethyl)piperidin-1-yl]sulfonylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-4-[2-(1-hydroxyethyl)piperidin-1-yl]sulfonylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-4-[2-(1-hydroxyethyl)piperidin-1-yl]sulfonylbenzonitrile involves its interaction with specific molecular targets. The piperidine ring and sulfonyl group are believed to play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[2-(1-Hydroxyethyl)piperidin-1-yl]sulfonylbenzonitrile: Lacks the chlorine atom.
3-Chloro-4-[2-(1-hydroxyethyl)piperidin-1-yl]benzonitrile: Lacks the sulfonyl group.
3-Chloro-4-[2-(1-hydroxyethyl)piperidin-1-yl]sulfonylbenzene: Lacks the nitrile group.
Uniqueness
3-Chloro-4-[2-(1-hydroxyethyl)piperidin-1-yl]sulfonylbenzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chlorine atom, sulfonyl group, and nitrile moiety allows for a diverse range of chemical modifications and interactions with biological targets, making it a versatile compound in research and development.
Properties
IUPAC Name |
3-chloro-4-[2-(1-hydroxyethyl)piperidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3S/c1-10(18)13-4-2-3-7-17(13)21(19,20)14-6-5-11(9-16)8-12(14)15/h5-6,8,10,13,18H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEDSSDZSQVECF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1S(=O)(=O)C2=C(C=C(C=C2)C#N)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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